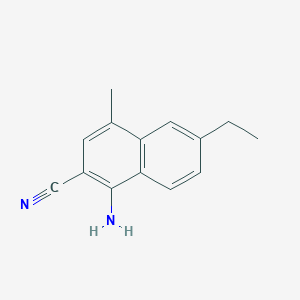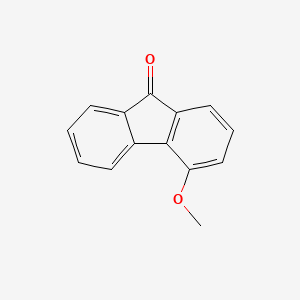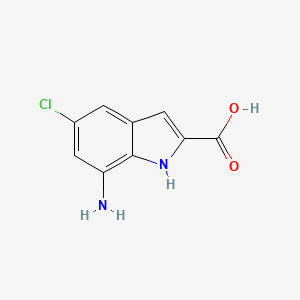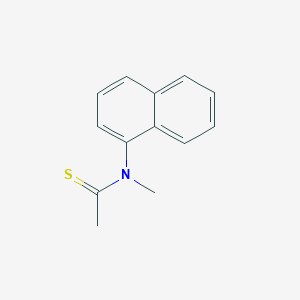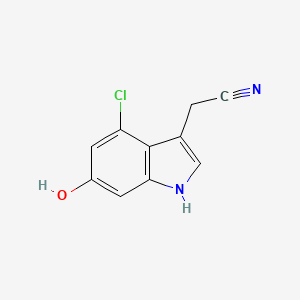
3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one is an organic compound with the molecular formula C13H18O2 It is a hydroxy ketone, characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one can be achieved through several methods. One common approach involves the aldol condensation reaction between acetophenone and isobutyraldehyde, followed by a reduction step to introduce the hydroxyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction, followed by reduction using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of 3-oxo-2,4-dimethyl-1-phenylpentan-1-one or 3-carboxy-2,4-dimethyl-1-phenylpentan-1-one.
Reduction: Formation of 3-hydroxy-2,4-dimethyl-1-phenylpentanol.
Substitution: Formation of 3-chloro-2,4-dimethyl-1-phenylpentan-1-one or 3-bromo-2,4-dimethyl-1-phenylpentan-1-one.
Aplicaciones Científicas De Investigación
3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone groups play a crucial role in its binding affinity and reactivity. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-4,4-dimethyl-1-phenylpentan-1-one
- 3-Hydroxy-2,4-dimethyl-1-phenylbutan-1-one
- 3-Hydroxy-2,4-dimethyl-1-phenylhexan-1-one
Uniqueness
3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of hydroxyl and ketone groups, along with the phenyl and dimethyl substituents, makes it a versatile compound for various synthetic and research applications.
Propiedades
Número CAS |
73739-28-3 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
3-hydroxy-2,4-dimethyl-1-phenylpentan-1-one |
InChI |
InChI=1S/C13H18O2/c1-9(2)12(14)10(3)13(15)11-7-5-4-6-8-11/h4-10,12,14H,1-3H3 |
Clave InChI |
FTPHOAUCRXCRBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(C)C(=O)C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


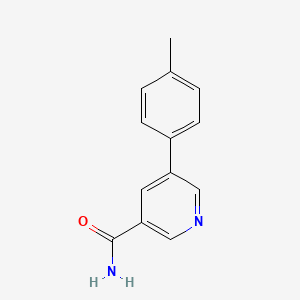
![Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11893497.png)


